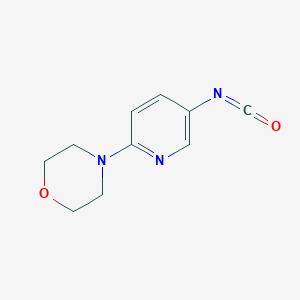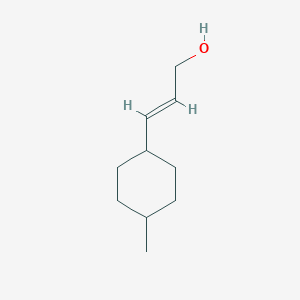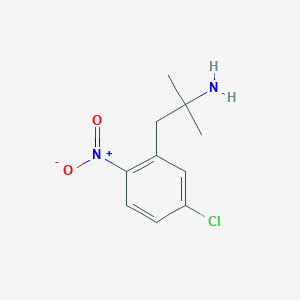![molecular formula C23H26ClN5O4 B15318090 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid is a useful research compound. Its molecular formula is C23H26ClN5O4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid typically involves multiple steps. It starts with the construction of the quinoline core, followed by the introduction of the chloro-substituted pyrimidine and the attachment of the piperidine ring. The final step often involves the formation of the oxyacetic acid moiety through esterification or amidation.
Industrial Production Methods: While specific industrial methods may vary, they generally include optimized reaction conditions to improve yield and purity, including the use of advanced catalysts and solvents. Temperature control, pressure settings, and the precise order of reagent addition are critical factors in scaling up the synthesis for industrial production.
化学反応の分析
Types of Reactions: This compound can undergo various types of reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols) are commonly used. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and sometimes inert atmospheres.
Major Products: The reactions can produce derivatives with modified functional groups, such as hydroxy or methoxy derivatives, depending on the specific reagents and conditions.
4. Scientific Research Applications: 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid has applications across chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in synthetic organic chemistry for the development of more complex molecules.
Biology: Research focuses on its interactions with biological macromolecules, particularly nucleic acids and proteins, to study binding affinities and specific activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the development of specialized coatings, polymers, and as a precursor for high-value chemical products.
5. Mechanism of Action: The compound exerts its effects by binding to specific molecular targets, often involving enzyme inhibition or receptor modulation. Its mechanism typically involves interference with biological pathways by mimicking or blocking natural substrates or ligands, which can lead to a cascade of downstream effects. Understanding these pathways is crucial for therapeutic applications.
6. Comparison with Similar Compounds: this compound is unique due to its combination of functional groups and structural rigidity, which differentiates it from other compounds such as:
類似化合物との比較
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]quinolin-3-yl]acetic acid
2-[6-[[5-chloro-2-piperidin-1-yl]pyrimidin-4-yl]amino]-1-methylquinolin-3-yl]oxyacetic acid
These similar compounds might share certain reactive sites but differ in their overall chemical properties and biological activities due to variations in their structural framework.
Hopefully, this article provides a thorough understanding of 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid and its various dimensions in scientific research. Have more curiosity about it?
特性
分子式 |
C23H26ClN5O4 |
|---|---|
分子量 |
471.9 g/mol |
IUPAC名 |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C23H26ClN5O4/c1-13-6-14(2)11-29(10-13)23-25-9-17(24)21(27-23)26-16-4-5-18-15(7-16)8-19(22(32)28(18)3)33-12-20(30)31/h4-5,7-9,13-14H,6,10-12H2,1-3H3,(H,30,31)(H,25,26,27)/t13-,14+ |
InChIキー |
PYSVKFXORCWXHE-OKILXGFUSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)O)C)Cl)C |
正規SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)O)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


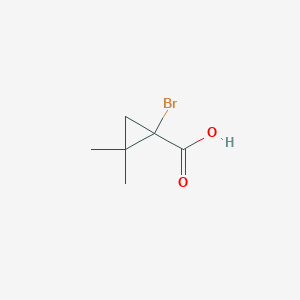

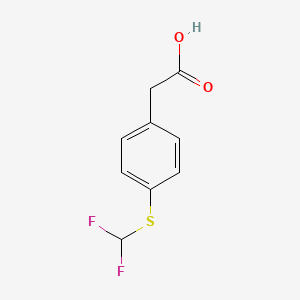
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
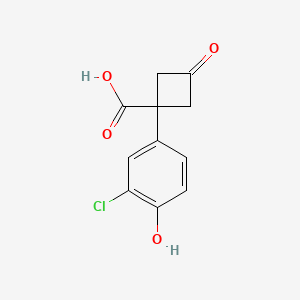
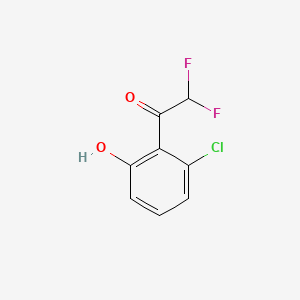
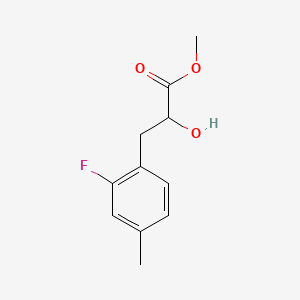
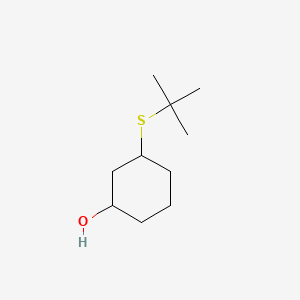

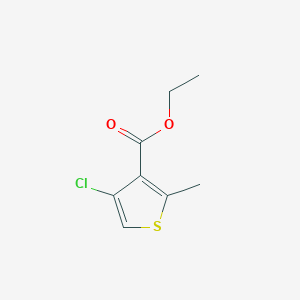
![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
